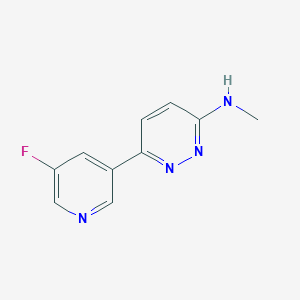

6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine

Description

Propriétés

IUPAC Name |

6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4/c1-12-10-3-2-9(14-15-10)7-4-8(11)6-13-5-7/h2-6H,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCREMJBODODMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(C=C1)C2=CC(=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 3-amino-6-chloropyridazine as a Key Intermediate

A relevant precursor to the target compound is 3-amino-6-chloropyridazine , which can be synthesized by selective amination of 3,6-dichloropyridazine. According to patent CN104844523A:

- Reaction Conditions: 3,6-dichloropyridazine is reacted with ammoniacal liquor in DMF solvent at 30–180°C for 5–26 hours.

- Purification: After reaction completion, the mixture is concentrated, recrystallized, and purified by silica gel column chromatography.

- Yield and Purity: The yield reaches approximately 90.6% with purity of 98.7% (GC), and melting point around 207–210°C.

- Advantages: The method uses readily available raw materials, mild conditions, and simple post-treatment.

This intermediate can be further functionalized to introduce the fluoropyridinyl substituent.

Preparation of 5-fluoro-3-methylpyridin-2-ylamine

This compound is structurally related to the fluoropyridinyl moiety in the target molecule. It can be synthesized via palladium-catalyzed amination of 2-chloro-5-fluoro-3-methylpyridine:

- Catalysts and Reagents: Pd2(dba)3, BINAP ligand, sodium t-butoxide, and benzophenone imine.

- Conditions: Reaction carried out in dry toluene at 80°C for 1 hour under nitrogen atmosphere.

- Workup: After reaction, hydrolysis with aqueous HCl, neutralization, extraction, and silica gel chromatography purification.

- Yield: Approximately 55.2% overall yield from the chloro precursor.

- Characterization: Confirmed by MS and NMR data.

This intermediate can be used to build the fluoropyridinyl substituent on the pyridazine ring.

Coupling and N-Methylation Steps

Coupling of Pyridazine and Fluoropyridinyl Units

While direct literature specifically on 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine is limited, related methodologies involve nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to attach the fluoropyridinyl group to the pyridazine core.

N-Methylation of Pyridazin-3-amine

The N-methylation of the amino group on pyridazine can be accomplished by:

- Using methylating agents such as methyl iodide or formaldehyde with reducing agents.

- Alternatively, reductive amination methods with formaldehyde and sodium cyanoborohydride under mild conditions.

- Reaction media are typically basic or neutral to avoid side reactions.

- Reaction monitored by LCMS or NMR to confirm methylation completion.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- Reaction Times and Temperatures: Reactions involving pyridazine derivatives typically require moderate heating (70–100°C) for several hours to ensure complete conversion.

- Purification: Silica gel chromatography is widely used to achieve high purity, often combined with recrystallization.

- Yields: High yields (>90%) are achievable for early intermediates; coupling and methylation steps may have moderate yields depending on catalyst efficiency and substrate reactivity.

- Scalability: The use of readily available starting materials and mild conditions supports scalability for industrial synthesis.

- Side Reactions: Use of iron sulfate additives can suppress side reactions during reductive amination.

Analyse Des Réactions Chimiques

Types of Reactions

6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyridazine N-oxide.

Reduction: Formation of reduced pyridazine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Applications De Recherche Scientifique

6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.

Material Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Mécanisme D'action

The mechanism of action of 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorine atom enhances the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Substituent Variations

Key structural analogs differ in heterocyclic cores, substituent groups, and electronic properties. Below is a comparative analysis:

Table 1: Structural Comparison of 6-(5-Fluoropyridin-3-yl)-N-Methylpyridazin-3-Amine and Analogs

Physicochemical Properties

The fluorine atom in 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine contributes to a calculated logP of ~2.1 (estimated), balancing lipophilicity and solubility. In contrast:

- Piperazine-containing analogs (e.g., N-(5-methyl-2-pyridyl)-6-piperazin-1-yl-pyridazin-3-amine) exhibit higher solubility due to the basic piperazine group (predicted logP ~1.5) .

- Chloro-substituted pyridazines (e.g., 6-chloro-5-methylpyridazin-3-amine) show increased polarity but reduced membrane permeability .

- Trifluoromethylphenoxy derivatives (e.g., compound 8 in ) have elevated logP values (~3.8), favoring hydrophobic target interactions but risking solubility challenges .

Activité Biologique

Overview

6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine is a heterocyclic compound that combines pyridazine and pyridine rings, notable for its fluorine substitution which enhances its biological activity. This compound is primarily investigated for its potential applications in medicinal chemistry, particularly as an anticancer and anti-inflammatory agent.

The biological activity of 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine is largely attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. The fluorine atom increases lipophilicity and metabolic stability, which enhances the compound's interaction with biological targets. It has been shown to inhibit key enzymes, such as phosphodiesterase (PDE), which are crucial in various physiological processes.

Anticancer Properties

Research indicates that 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated its potency against human acute lymphoblastic leukemia (CEM-13) and acute monocytic leukemia (U-937) cell lines, with IC50 values in the sub-micromolar range .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| CEM-13 | <0.5 |

| U-937 | <0.78 |

| MCF-7 (Breast Cancer) | 0.65 |

| MDA-MB-231 (Breast Cancer) | 2.41 |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. It has been shown to reduce inflammatory responses in various models, suggesting potential therapeutic benefits in treating inflammatory diseases.

Case Studies

- Kynurenine 3-Monooxygenase Inhibitors : In a study focusing on Kynurenine 3-Monooxygenase (KMO) inhibitors, derivatives similar to 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine demonstrated enhanced cellular potency compared to other analogs, indicating the importance of the fluorine substitution in improving biological activity .

- Protective Effects in Organ Injury : Another study highlighted the protective effects of compounds related to 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine against secondary organ damage in experimental models of acute pancreatitis, showcasing its potential role in mitigating organ injury through anti-inflammatory mechanisms .

Comparison with Similar Compounds

The presence of the fluorine atom distinguishes 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine from similar compounds like 6-(5-chloropyridin-3-yl)-N-methylpyridazin-3-amine. The fluorinated analog exhibits enhanced metabolic stability and bioavailability, making it a more favorable candidate for drug development.

Table 2: Comparison of Biological Activities

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 6-(5-Fluoropyridin-3-yl)-N-methylpyridazin- | Anticancer | <0.5 |

| 6-(5-Chloropyridin-3-yl)-N-methylpyridazin- | Lower potency | >1 |

Q & A

Basic Question: What are the established synthetic routes for 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine, and how are critical reaction parameters optimized?

Answer:

The synthesis typically involves cross-coupling reactions between fluorinated pyridine derivatives and pyridazine intermediates. A general protocol includes:

- Step 1: Preparation of 5-fluoropyridin-3-yl boronic acid or ester via halogen-metal exchange or direct borylation .

- Step 2: Buchwald-Hartwig amination to introduce the N-methyl group on pyridazin-3-amine, using Pd catalysts (e.g., Pd(OAc)₂), ligands (e.g., XPhos), and methylamine .

- Step 3: Suzuki-Miyaura coupling between the fluoropyridinyl boronic acid and the N-methylpyridazin-3-amine precursor, optimized with Cu(OAc)₂ as an additive to enhance regioselectivity .

Key parameters include solvent choice (e.g., dichloromethane or THF), base (triethylamine or K₂CO₃), and temperature (room temperature to 80°C). Purification via flash chromatography or recrystallization ensures >95% purity .

Basic Question: What analytical techniques are essential for structural confirmation of this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms regiochemistry (e.g., fluoropyridinyl integration at δ 8.2–8.5 ppm) .

- X-ray Crystallography: Resolves bond angles and dihedral angles between pyridazine and fluoropyridinyl moieties, critical for understanding π-π stacking interactions .

- Elemental Analysis (CHN): Validates molecular formula (e.g., C₁₀H₈F₁N₅) within 0.4% error .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 235.0832) .

Basic Question: Which biological targets are hypothesized for this compound, and how are they validated experimentally?

Answer:

Preliminary studies suggest interactions with kinase domains (e.g., JAK2, EGFR) or G-protein-coupled receptors (GPCRs) due to structural similarity to known inhibitors . Validation methods include:

- Enzyme Inhibition Assays: IC₅₀ determination using fluorescence-based kinase activity assays .

- Binding Affinity Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target engagement .

- Cellular Phenotyping: Apoptosis or proliferation assays in cancer cell lines (e.g., HCT-116) to correlate activity with target modulation .

Advanced Question: How do structural modifications (e.g., fluoropyridinyl substitution patterns) influence bioactivity in SAR studies?

Answer:

- Fluorine Position: 5-Fluoro substitution on pyridine enhances metabolic stability compared to 4-fluoro analogs by reducing CYP450-mediated oxidation .

- Pyridazine N-Methylation: Improves solubility (logP reduction by ~0.5 units) but may reduce affinity for hydrophobic binding pockets .

- Heterocycle Replacement: Replacing pyridazine with pyrimidine decreases potency (ΔIC₅₀ > 10 µM), highlighting the pyridazine core’s role in H-bonding .

SAR studies use parallel synthesis and high-throughput screening (HTS) to evaluate >50 analogs .

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Answer:

Contradictions often arise from:

- Purity Discrepancies: Impurities (e.g., unreacted boronic acids) can skew activity. Validate purity via HPLC (>98%) and LC-MS .

- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .

- Target Promiscuity: Perform counter-screens against related targets (e.g., kinase panels) to rule off-target effects .

Advanced Question: What strategies improve bioavailability and pharmacokinetic properties?

Answer:

- LogP Optimization: Introduce polar groups (e.g., -OH, -NH₂) to reduce logP from ~2.5 to <2.0, enhancing aqueous solubility .

- Prodrug Design: Mask amines with acetyl or phosphonate groups to improve intestinal absorption .

- Formulation: Use nanoemulsions or cyclodextrin complexes to enhance oral bioavailability in preclinical models .

Advanced Question: How can computational modeling predict target interactions and guide lead optimization?

Answer:

- Molecular Docking: Glide or AutoDock Vina models predict binding poses in kinase ATP pockets (e.g., DFG-in conformation in JAK2) .

- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-target complexes, identifying critical residues (e.g., Lys882 in EGFR) .

- QSAR Models: Machine learning (e.g., Random Forest) correlates substituent electronic parameters (Hammett σ) with IC₅₀ .

Advanced Question: What challenges arise during large-scale synthesis, and how are they addressed?

Answer:

- Scale-Up Issues: Exothermic reactions during Suzuki coupling require temperature-controlled flow reactors .

- Catalyst Costs: Replace Pd(OAc)₂ with immobilized Pd nanoparticles to reduce metal leaching and enable recycling .

- Purification: Switch from column chromatography to crystallization (e.g., using ethanol/water mixtures) for cost-effective isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.